Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine

Description

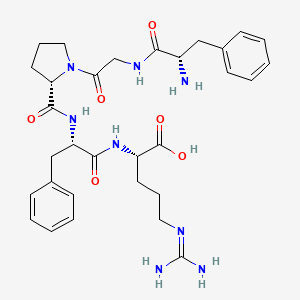

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine is a synthetic pentapeptide with the sequence Phe-Gly-Pro-Phe-Arg. Its structure features alternating hydrophobic (phenylalanine) and flexible residues (glycine, proline), capped by a positively charged arginine at the C-terminus. The arginine residue contributes to solubility in aqueous environments due to its guanidinium group.

Properties

CAS No. |

53807-05-9 |

|---|---|

Molecular Formula |

C31H42N8O6 |

Molecular Weight |

622.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C31H42N8O6/c32-22(17-20-9-3-1-4-10-20)27(41)36-19-26(40)39-16-8-14-25(39)29(43)38-24(18-21-11-5-2-6-12-21)28(42)37-23(30(44)45)13-7-15-35-31(33)34/h1-6,9-12,22-25H,7-8,13-19,32H2,(H,36,41)(H,37,42)(H,38,43)(H,44,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |

InChI Key |

MHGIZRIARZNIBU-QORCZRPOSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-glycyl-prolyl-phenylalanyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed from the N-terminus of the anchored amino acid.

Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the deprotected amino acid on the resin.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if present.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Protected amino acids and coupling reagents like HBTU or DIC in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides through disulfide bonds, while substitution can yield modified peptides with altered sequences .

Scientific Research Applications

Therapeutic Applications

A. Neuroprotective Effects

Research has indicated that peptides similar to phenylalanyl-glycyl-prolyl-phenylalanyl-arginine can enhance neurogenesis and provide neuroprotective benefits. These peptides are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves promoting neuronal survival and function, which may improve cognitive outcomes in affected patients .

B. Antiviral Activity

Phenylalanine derivatives have been synthesized as potent inhibitors against viral proteases, particularly those of the dengue virus. Compounds incorporating phenylalanine and phenylglycine have shown nanomolar affinities for the dengue virus protease, suggesting that this compound could be a scaffold for developing antiviral drugs targeting similar proteases .

C. Cardiovascular Health

The amino acid arginine, part of the peptide sequence, is known for its role in nitric oxide synthesis, which is crucial for vascular health. Studies have demonstrated that arginine supplementation can improve endothelial function and reduce blood pressure in patients with cardiovascular diseases. This suggests that peptides containing arginine may have similar beneficial effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate that this compound exhibits favorable pharmacokinetic properties, including stability and bioavailability when administered intravenously. Toxicology studies are ongoing to determine safe dosage ranges and potential side effects in various animal models .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of phenylalanyl-glycyl-prolyl-phenylalanyl-arginine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Alanyl-L-prolyl-glycyl-L-prolyl-L-arginine

- Sequence : Ala-Pro-Gly-Pro-Arg

- Molecular Formula : C₂₁H₃₆N₈O₆

- Molecular Weight : 496.57 g/mol

- Retains the Pro-Gly-Pro motif, suggesting preserved structural rigidity in the central region .

Table 1: Structural and Chemical Comparison

| Property | Phe-Gly-Pro-Phe-Arg | Ala-Pro-Gly-Pro-Arg |

|---|---|---|

| Molecular Weight (g/mol) | Not Provided* | 496.57 |

| Hydrophobicity | High (2 Phe residues) | Moderate (1 Ala) |

| Charge at pH 7 | +1 (Arg) | +1 (Arg) |

*Note: Molecular weight for Phe-Gly-Pro-Phe-Arg can be estimated as ~622.7 g/mol based on amino acid residues.

Methionyl-Prolyl-Histidyl-Seryl-Phenylalanyl-Alanyl-...-Arginyl (C₆₇H₁₀₀N₁₈O₁₅S)

- Sequence : A 13-residue peptide starting with methionine and ending with arginine.

- Structural Features: Contains multiple charged (histidine, arginine) and polar (serine) residues, enhancing solubility.

- Functional Implications : Longer peptides like this may exhibit higher specificity in biological interactions (e.g., enzyme inhibition) but reduced bioavailability due to size.

5-Oxo-L-prolyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-arginine (CAS 87259-30-1)

- Sequence : 5-oxo-Pro-Asn-Phe-Ile-Arg

- Key Differences: The 5-oxo-proline (pyroglutamate) at the N-terminus confers resistance to aminopeptidase degradation, improving metabolic stability.

Phenyllactic Acid (C₉H₁₀O₃)

Research Findings and Implications

- Bioactivity : Peptides with Pro-Gly motifs (e.g., Ala-Pro-Gly-Pro-Arg) are often associated with collagen-like structural roles or enzyme recognition sites .

- Stability : The presence of 5-oxo-proline (in CAS 87259-30-1) or arginine’s charge can enhance resistance to proteolytic cleavage.

- Design Considerations :

- Substituting phenylalanine with alanine (Ala-Pro-Gly-Pro-Arg) may optimize pharmacokinetics for therapeutic use by balancing hydrophobicity.

- Longer peptides (e.g., the 13-residue chain) face challenges in cell permeability but offer higher target specificity.

Biological Activity

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine (often abbreviated as FGPFA) is a peptide composed of five amino acids: phenylalanine (Phe), glycine (Gly), proline (Pro), and arginine (Arg). This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities, particularly in relation to its structural similarity to bradykinin, a known biologically active peptide. Understanding the biological activity of FGPFA involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of FGPFA can be achieved through solid-phase peptide synthesis methods, which allow for the precise assembly of amino acids into desired sequences. The structural integrity of peptides like FGPFA is crucial for their biological activity, as even minor modifications can significantly alter their function. For instance, the presence of proline in the sequence contributes to the peptide's conformational stability, which is essential for receptor binding and subsequent biological effects.

Table 1: Structural Characteristics of FGPFA

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Phenylalanine | Phe | 1, 4 |

| Glycine | Gly | 2 |

| Proline | Pro | 3 |

| Arginine | Arg | 5 |

FGPFA exhibits several biological activities that are linked to its interaction with various receptors in the body. The peptide's structure allows it to mimic bradykinin, thereby engaging the same pathways involved in vasodilation and inflammatory responses. Research indicates that FGPFA may act as an agonist at bradykinin receptors, promoting vasodilatory effects similar to those observed with bradykinin itself.

Case Study: Vasodilatory Effects

A study investigating the vasodilatory effects of FGPFA on isolated vascular tissues demonstrated that this peptide could induce relaxation in vascular smooth muscle cells. The mechanism was identified as an endothelium-dependent pathway involving nitric oxide (NO) release. This finding suggests potential applications for FGPFA in treating conditions related to impaired blood flow or hypertension.

Table 2: Biological Activities of FGPFA

| Activity | Mechanism | Reference |

|---|---|---|

| Vasodilation | Endothelium-dependent NO release | |

| Inhibition of platelet aggregation | Modulation of thrombin pathways | |

| Anti-inflammatory effects | Inhibition of cytokine release |

Research Findings

Recent studies have expanded on the biological activities attributed to FGPFA. For instance, a comparative analysis with other peptides revealed that FGPFA possesses unique properties that enhance its therapeutic potential:

- Vasodilatory Activity : Compared to other peptides, FGPFA exhibited a stronger vasodilatory effect in animal models, suggesting its efficacy in cardiovascular therapies.

- Antithrombotic Properties : Preliminary investigations indicate that FGPFA may inhibit thrombin-induced platelet aggregation, which could be beneficial in preventing thromboembolic disorders.

- Anti-inflammatory Effects : In vitro studies have shown that FGPFA can reduce the secretion of pro-inflammatory cytokines from immune cells, highlighting its potential as an anti-inflammatory agent.

Table 3: Comparative Analysis of Peptide Activities

| Peptide | Vasodilation | Antithrombotic | Anti-inflammatory |

|---|---|---|---|

| FGPFA | Strong | Moderate | Strong |

| Bradykinin | Very Strong | Weak | Moderate |

| Other Analog Peptides | Variable | Moderate | Weak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.